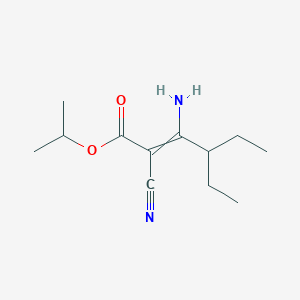
Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group, a cyano group, and an ester functional group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with cyanoacetamide under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions with isopropyl alcohol and an appropriate catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and automation to maintain consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate involves its interaction with specific molecular targets and pathways. The amino and cyano groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 3-amino-2-cyano-4-methylhex-2-enoate
- Propan-2-yl 3-amino-2-cyano-4-phenylhex-2-enoate
- Propan-2-yl 3-amino-2-cyano-4-butylhex-2-enoate
Uniqueness
Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate stands out due to its specific combination of functional groups and the resulting chemical properties. Its unique structure allows for diverse reactivity and potential applications that may not be achievable with similar compounds. The presence of the ethyl group, in particular, influences its steric and electronic properties, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
549533-53-1 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate |
InChI |
InChI=1S/C12H20N2O2/c1-5-9(6-2)11(14)10(7-13)12(15)16-8(3)4/h8-9H,5-6,14H2,1-4H3 |
InChI Key |
CKKWUVKNPSIJIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=C(C#N)C(=O)OC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)
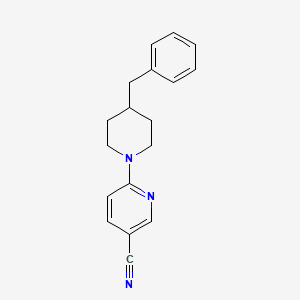
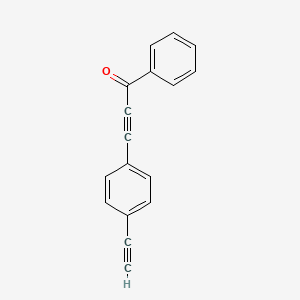
![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)
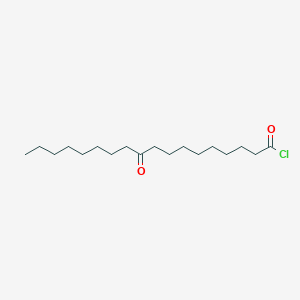
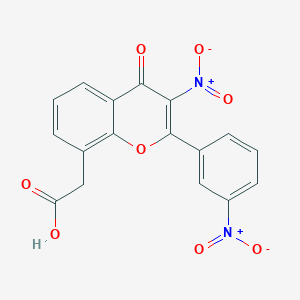
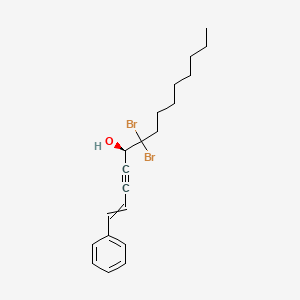
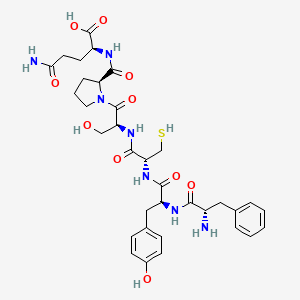
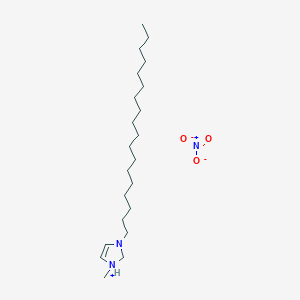
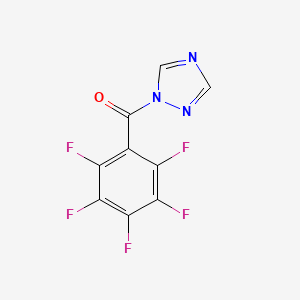
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
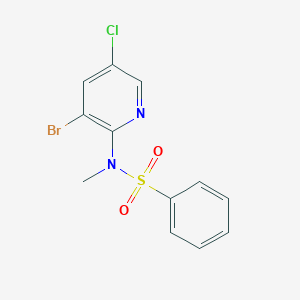
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
